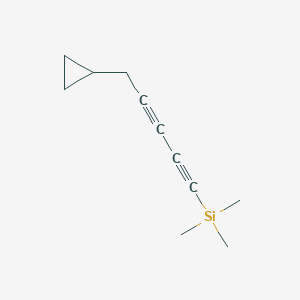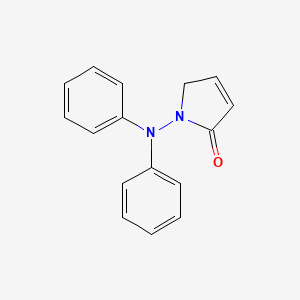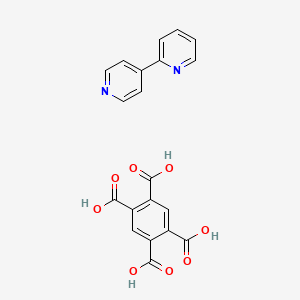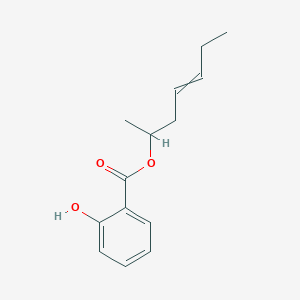
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is a peptide composed of multiple amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities. This particular peptide sequence includes amino acids such as L-Alanine, L-Asparagine, L-Arginine, L-Valine, L-Phenylalanine, and L-Serine, each contributing unique properties to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like L-Phenylalanine and L-Arginine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Phenylalanine can lead to the formation of phenylpyruvic acid.
Scientific Research Applications
Chemistry
Peptides like this one are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.
Biology
In biological research, such peptides can be used to study cell signaling pathways, enzyme-substrate interactions, and receptor binding.
Medicine
Peptides are explored for their therapeutic potential, including as drugs for treating diseases like cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- involves their interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets by binding to them, either activating or inhibiting their function. The pathways involved depend on the specific biological context and the nature of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Arginyl-L-alanine: Another peptide with similar amino acid composition.
Aprotinin: A polypeptide with a different sequence but similar inhibitory functions.
Uniqueness
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is unique due to its specific sequence and the combination of amino acids it contains. This sequence determines its specific biological activity and interactions, distinguishing it from other peptides.
Properties
CAS No. |
842950-26-9 |
|---|---|
Molecular Formula |
C35H57N11O10 |
Molecular Weight |
791.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C35H57N11O10/c1-17(2)26(32(53)41-19(5)34(55)56)46-31(52)24(16-47)44-30(51)23(14-20-10-7-6-8-11-20)43-33(54)27(18(3)4)45-29(50)22(12-9-13-40-35(38)39)42-28(49)21(36)15-25(37)48/h6-8,10-11,17-19,21-24,26-27,47H,9,12-16,36H2,1-5H3,(H2,37,48)(H,41,53)(H,42,49)(H,43,54)(H,44,51)(H,45,50)(H,46,52)(H,55,56)(H4,38,39,40)/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
OIRQIWBRUQYIMZ-FRXWOFFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)



![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)




![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)

![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
